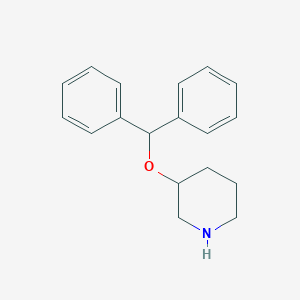
3-(Diphenylmethoxy)piperidine
Cat. No. B1621789
Key on ui cas rn:
78503-38-5
M. Wt: 267.4 g/mol
InChI Key: ZVMFVQWWCVDATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04261990
Procedure details


The starting material is prepared as follows. The mixture of 8.28 g of diphenylmethanol, 5.05 g of 3-hydroxypiperidine and 9.5 g of p-toluene sulfonic acid monohydrate is heated to 160°-165° while evacuating the evolving water rapidly. After the water emission ceases, the mixture is heated to said temperature for 3 hours. It is allowed to cool to room temperature and is partitioned between 2 N aqueous sodium hydroxide and diethyl ether. The organic solution is separated, washed with water and saturated aqueous sodium chloride, dried and evaporated. The residue is taken up in diethyl ether, the solution extracted with 0.1 N hydrochloric acid, the extract washed with diethyl ether and made basic with saturated aqueous ammonia. It is re-extracted with diethyl ether, the extract dried and evaporated, to yield the 3-diphenylmethoxypiperidine as an oil.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O[CH:16]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:9]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[O:8][CH:16]2[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.05 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CNCCC1
|
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The starting material is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to 160°-165°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while evacuating the evolving water rapidly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the water emission ceases, the mixture is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is partitioned between 2 N aqueous sodium hydroxide and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and saturated aqueous sodium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with 0.1 N hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract washed with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It is re-extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(OC1CNCCC1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
